molecular formula C12H15NO3 B15044143 Methyl 5-anilino-5-oxopentanoate

Methyl 5-anilino-5-oxopentanoate

Cat. No.: B15044143
M. Wt: 221.25 g/mol
InChI Key: FUHOJUMIOGEEHL-UHFFFAOYSA-N
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Description

Methyl 5-anilino-5-oxopentanoate is an organic compound featuring a pentanoate backbone with a methyl ester group at one terminus, a ketone at the fifth carbon, and an anilino (phenylamino) substituent.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 5-anilino-5-oxopentanoate

InChI

InChI=1S/C12H15NO3/c1-16-12(15)9-5-8-11(14)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14)

InChI Key

FUHOJUMIOGEEHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-anilino-5-oxopentanoate can be synthesized through a multi-step process. One common method involves the reaction of aniline with methyl 5-oxopentanoate under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-anilino-5-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aniline derivatives .

Mechanism of Action

The mechanism of action of methyl 5-anilino-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 5-(Dimethylamino)-5-Oxopentanoate

  • Structure: Replaces the anilino group with a dimethylamino substituent.
  • Molecular Formula: C₈H₁₅NO₃ .
  • Molecular Weight : 173.212 g/mol .
  • Key Differences: The dimethylamino group is electron-donating, altering electronic distribution compared to the electron-withdrawing anilino group.
  • Applications : Likely used as a synthetic intermediate in pharmaceuticals due to its simpler structure .

5-(Methyl(Phenyl)Amino)-5-Oxopentanoic Acid

  • Structure : Carboxylic acid analog of the target compound.
  • Molecular Formula: C₁₂H₁₅NO₃ .
  • Molecular Weight : 221.256 g/mol .
  • Key Differences: The carboxylic acid group increases polarity and acidity (pKa ~4-5), contrasting with the ester’s neutrality. Potential for salt formation, enhancing solubility in aqueous environments .

Methyl 5-(Benzylamino)-3-Oxopentanoate

  • Structure: Benzylamino substituent and ketone at position 3.
  • Molecular Formula: C₁₃H₁₇NO₃ .
  • Molecular Weight : 235.28 g/mol .
  • Ketone position alters molecular geometry, affecting intermolecular interactions .

Methyl 5-Amino-2-(4-Nitro-1-Oxoisoindolin-2-Yl)-5-Oxopentanoate

  • Structure : Features a nitro-substituted isoindolinyl group at position 2.
  • Molecular Formula : C₁₄H₁₅N₃O₆ .
  • Molecular Weight : 321.29 g/mol .
  • Key Differences: Nitro group increases reactivity (e.g., reduction to amine) and may confer instability under acidic conditions.

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Methyl 5-anilino-5-oxopentanoate C₁₂H₁₅NO₃ 221.25 (calculated) Anilino, methyl ester Ester, amide, ketone
Methyl 5-(dimethylamino)-5-oxopentanoate C₈H₁₅NO₃ 173.212 Dimethylamino, methyl ester Ester, tertiary amine, ketone
5-(Methyl(phenyl)amino)-5-oxopentanoic acid C₁₂H₁₅NO₃ 221.256 Anilino, carboxylic acid Carboxylic acid, amide, ketone
Methyl 5-(benzylamino)-3-oxopentanoate C₁₃H₁₇NO₃ 235.28 Benzylamino, ketone at C3 Ester, secondary amine, ketone
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate C₁₄H₁₅N₃O₆ 321.29 Nitroisoindolinyl, methyl ester Ester, primary amine, ketone, nitro

Key Research Findings

  • Electronic Effects: The anilino group in this compound may enhance resonance stabilization compared to aliphatic amines (e.g., dimethylamino), influencing reactivity in nucleophilic acyl substitutions .
  • Solubility Trends: Ester derivatives (e.g., Methyl 5-(benzylamino)-3-oxopentanoate) exhibit lower water solubility than carboxylic acid analogs (e.g., 5-(Methyl(phenyl)amino)-5-oxopentanoic acid) due to reduced hydrogen bonding capacity .
  • Synthetic Utility: Compounds like Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate highlight the use of nitro groups as directing moieties in heterocyclic synthesis .

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